Sodium 3-chloro-4-(difluoromethoxy)benzene-1-sulfinate

Description

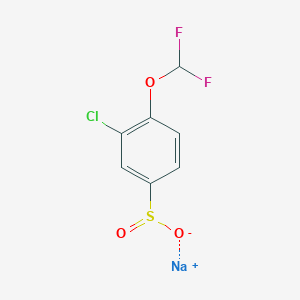

Sodium 3-chloro-4-(difluoromethoxy)benzene-1-sulfinate is a specialized sulfinate salt characterized by a benzene ring substituted with chlorine (Cl) at position 3, a difluoromethoxy (-OCF₂H) group at position 4, and a sodium sulfinate (-SO₂Na) group at position 1. Sulfinate salts are critical precursors for synthesizing sulfonamides, sulfonyl chlorides, and other sulfur-containing compounds due to their nucleophilic reactivity . The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy substituents, making it advantageous in drug design .

Properties

Molecular Formula |

C7H4ClF2NaO3S |

|---|---|

Molecular Weight |

264.61 g/mol |

IUPAC Name |

sodium;3-chloro-4-(difluoromethoxy)benzenesulfinate |

InChI |

InChI=1S/C7H5ClF2O3S.Na/c8-5-3-4(14(11)12)1-2-6(5)13-7(9)10;/h1-3,7H,(H,11,12);/q;+1/p-1 |

InChI Key |

MTAIIRJEUUEHMN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)[O-])Cl)OC(F)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

Efficiency and Scalability

- Sulfinic Acid Neutralization offers high purity but requires access to sulfonyl chloride precursors, which may be costly.

- Nucleophilic Substitution is versatile but limited by the availability of fluoro/methoxy precursors and harsh fluorination conditions.

- Diazotization-Sulfonation is scalable (patent data reports kilogram-scale production) but involves hazardous intermediates (e.g., diazonium salts).

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chloro-4-(difluoromethoxy)benzene-1-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the compound into its corresponding sulfinate derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinate derivatives, and substituted benzene compounds .

Scientific Research Applications

Sodium 3-chloro-4-(difluoromethoxy)benzene-1-sulfinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Utilized in pharmaceutical research to develop new drugs and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-chloro-4-(difluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Primary Applications |

|---|---|---|---|---|---|---|

| This compound* | Not provided | C₇H₄ClF₂NaO₃S | ~266.6 (calculated) | Cl, -OCF₂H | Sulfinate (-SO₂Na) | Pharmaceutical intermediate |

| Pantoprazole Sodium Sesquihydrate | 164579-32-2 | C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O | 432.37 | Difluoromethoxy, sulfonyl, benzimidazole | Sulfonyl (-SO₂) | Proton pump inhibitor (drug) |

| 3-Chloro-4-fluorobenzenesulfonyl chloride | Not provided | C₆H₃Cl₂FO₂S | 229.06 | Cl, F | Sulfonyl chloride (-SO₂Cl) | Organic synthesis intermediate |

| Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate | 1537337-88-4 | C₈H₁₀NNaO₄S₂ | 271.3 | Dimethylsulfamoyl (-N(SO₂CH₃)₂) | Sulfinate (-SO₂Na) | Lab reagent, synthesis |

| 3-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride | 132481-85-7 | C₇H₃Cl₂F₃O₂S | 265.07 | Cl, -CF₃ | Sulfonyl chloride (-SO₂Cl) | Pharmaceutical intermediate |

*Hypothetical molecular formula and weight calculated based on structural analogs.

Key Differences and Research Findings

Functional Group Reactivity

- Sulfinate (-SO₂Na) vs. Sulfonyl (-SO₂): Sodium sulfinates are nucleophilic and participate in reactions with electrophiles (e.g., alkyl halides) to form sulfones or sulfonamides . In contrast, sulfonyl groups (as in Pantoprazole) are electron-withdrawing and stabilize adjacent negative charges, critical for drug-target interactions .

- Sulfonyl Chlorides (-SO₂Cl): These are highly reactive intermediates used to introduce sulfonyl groups into molecules. For example, 3-chloro-4-fluorobenzenesulfonyl chloride is employed in synthesizing sulfonamides or sulfonate esters , whereas sulfinates like the target compound are typically reducing agents or intermediates in milder conditions.

Substituent Effects

- Difluoromethoxy (-OCF₂H): This group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methoxy -OCH₃). In Pantoprazole, the difluoromethoxy group improves bioavailability and acid stability in the stomach .

- Trifluoromethyl (-CF₃): A stronger electron-withdrawing group than -OCF₂H, -CF₃ increases the electrophilicity of adjacent groups, as seen in 3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride, which is used in high-value fluorinated drug synthesis .

- Chlorine (Cl): Chlorine at position 3 in the target compound may sterically hinder reactions at the sulfinate group, influencing regioselectivity in subsequent synthetic steps .

Pharmaceutical Relevance

- Pantoprazole Sodium: A blockbuster drug with stringent purity standards. Its synthesis requires careful control of impurities like Pantoprazole Sulphone (Imp. A) and Pantoprazole Sulphanyl (Imp. B), highlighting the sensitivity of sulfonyl-containing drugs to redox conditions .

- Sulfinate Stability: Sodium sulfinates are generally more stable than sulfonyl chlorides but less reactive. This makes them preferable for controlled syntheses, such as in multi-step pharmaceutical processes .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Sodium 3-chloro-4-(difluoromethoxy)benzene-1-sulfinate to minimize impurities?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as temperature (typically 0–5°C for sulfonation steps), pH (neutral to slightly basic), and stoichiometric ratios of reagents like sulfonyl chlorides and sodium hydroxide. Chromatographic monitoring (e.g., HPLC with UV detection at 254 nm) is essential to track intermediate formation and impurity profiles . For example, residual solvents or unreacted precursors (e.g., 3-chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride) can be minimized using gradient elution with acetonitrile/water mobile phases .

Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodological Answer : A combination of LC-MS (for molecular weight confirmation) and H/F NMR (to verify substitution patterns and difluoromethoxy groups) is recommended. For quantification, ion-pair chromatography with a C18 column and MS detection provides sensitivity down to 0.1% impurity levels . Differential scanning calorimetry (DSC) can assess hydrate forms, as seen in related sodium sulfonates .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrate formation (e.g., sesquihydrate) may occur under high humidity, altering solubility and reactivity. Antioxidants like BHT (0.01% w/w) can mitigate oxidative degradation of the difluoromethoxy group .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for the difluoromethoxy group during functionalization reactions?

- Methodological Answer : Discrepancies in reactivity often arise from competing nucleophilic/electrophilic pathways. Computational modeling (DFT at the B3LYP/6-31G* level) can predict reaction sites, while isotopic labeling (O in sulfinate groups) tracks mechanistic pathways. For example, the difluoromethoxy group’s electron-withdrawing effects may suppress sulfinate nucleophilicity in polar aprotic solvents .

Q. How can impurity profiles inform synthetic route selection for this compound?

- Methodological Answer : Impurities like sulfones (from over-oxidation) or des-chloro analogs (from incomplete halogenation) indicate suboptimal reaction control. Orthogonal purification (e.g., recrystallization from ethanol/water followed by preparative HPLC) reduces these to pharmacopeial limits (<0.15% per ICH Q3A). Pantoprazole Sodium impurity standards (e.g., sulfone and sulfide derivatives) serve as benchmarks .

Q. What mechanistic insights guide the design of this compound derivatives for biological studies?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the sulfinate moiety (e.g., replacing sodium with other counterions) or introducing bioisosteres for the difluoromethoxy group. Electrophilic fluorination (using Selectfluor®) or Suzuki coupling (for aryl extensions) can enhance metabolic stability or target affinity .

Q. How do computational models predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.